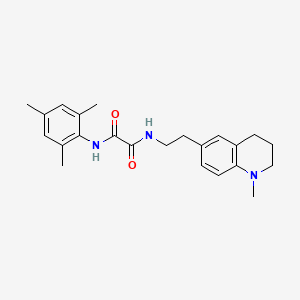

N1-mesityl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-mesityl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, also known as MQAE, is a fluorescent probe that has been widely used in scientific research for the measurement of intracellular chloride ion concentration.

Applications De Recherche Scientifique

Ocular Hypotensive Action and Physicochemical Evaluation

Research has demonstrated the ocular hypotensive action of tetrahydroquinoline analogs in rabbits, highlighting their potential in reducing intraocular pressure, a crucial factor in treating conditions such as glaucoma. A study focused on the synthesis and testing of new molecular entities based on the primary pharmacophore 1-ethyl-1,2,3,4-tetrahydroquinoline, assessing their physicochemical properties and pharmacological activities. The findings revealed significant ocular hypotensive action for certain compounds, with one showing a 33% reduction in intraocular pressure, indicating its potent activity. The study's physicochemical analysis aimed to elucidate the factors contributing to these pharmacological activities, suggesting that solubility, distribution coefficient, and ionization properties significantly influence the compound's ability to penetrate the lipophilic corneal epithelium, thus affecting its efficacy in vivo (Pamulapati & Schoenwald, 2011).

N-Methylated Tetrahydroisoquinolines as Dopaminergic Neurotoxins

Another area of scientific interest involves the study of N-methylated tetrahydroisoquinolines, compounds with structural similarities to known dopaminergic neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Research into the N-methylation of dopamine-derived isoquinolines, such as salsolinols, has highlighted a potential pathway for the biosynthesis of neurotoxic compounds, particularly within the substantia nigra of the brain. These compounds may undergo further oxidation to form neurotoxic ions, suggesting a possible link to the pathogenesis of Parkinson's disease. This research underscores the importance of understanding the metabolic pathways and toxicological profiles of such compounds to unravel the molecular mechanisms underlying neurodegenerative diseases (Naoi et al., 1993).

Propriétés

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-15-12-16(2)21(17(3)13-15)25-23(28)22(27)24-10-9-18-7-8-20-19(14-18)6-5-11-26(20)4/h7-8,12-14H,5-6,9-11H2,1-4H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCQMJBYOUBRHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2751954.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2751955.png)

![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751957.png)

![1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2751964.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2751965.png)